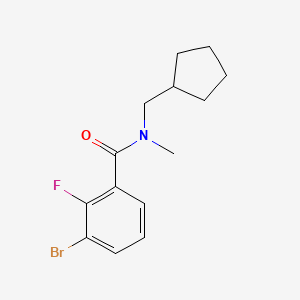
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxythiophene-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 5-methoxy-3-hydroxythiophene-2-carboxylate
- Ethyl 3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and potential applications. The ethoxy group provides additional steric and electronic effects, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H10O4S |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
methyl 5-ethoxy-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(9)7(13-6)8(10)11-2/h4,9H,3H2,1-2H3 |
Clé InChI |
PJKJLTMVBRTFIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(S1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



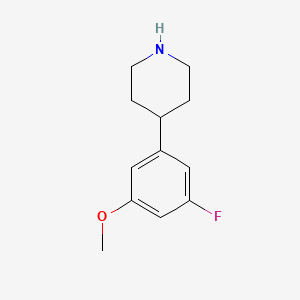
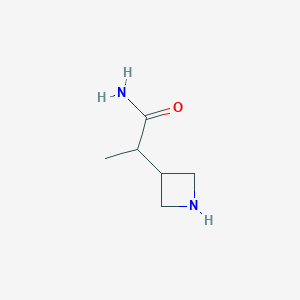


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
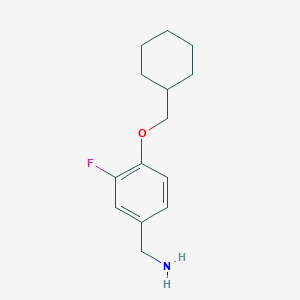

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
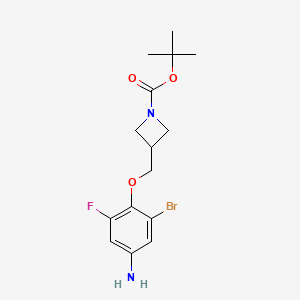
![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)
